2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid is a compound with the molecular formula C12H10N2O4S and a molecular weight of 278.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the hydroxybenzamido group adds to its chemical complexity and potential biological activity .
Preparation Methods
The synthesis of 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the hydroxybenzamido group’s reactivity contribute to its biological activity. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific hydroxybenzamido group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-[(3-hydroxybenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-9-3-1-2-7(4-9)11(18)14-12-13-8(6-19-12)5-10(16)17/h1-4,6,15H,5H2,(H,16,17)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJXSPGUMYYTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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